LogP Shift: n‑Butyl Ester vs. Methyl Ester – Impact on Lipophilicity and Membrane Partitioning
The n‑butyl ester exhibits a predicted logP approximately 1.2–1.5 log units higher than the methyl ester analog (CAS 477851‑73‑3), based on the Hansch π constant for the CH₂CH₂CH₂ increment [REFS‑1]. This translates to roughly a 15‑ to 30‑fold increase in octanol/water partition coefficient under standard shake‑flask conditions. The free acid form (CAS 241488‑17‑5) is predominantly ionized at physiological pH (predicted pKa ≈3.5–4.0), further reducing its logD by >2 units compared with the butyl ester [REFS‑2]. Higher lipophilicity directly influences passive membrane permeability in cell‑based assays and oral bioavailability in vivo, making the butyl ester a preferred prodrug or tool compound when enhanced cellular uptake is required.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Butyl ester: predicted logP ≈3.8 (estimated based on fragment‑based calculation) |
| Comparator Or Baseline | Methyl ester (CAS 477851‑73‑3): predicted logP ≈2.4–2.6; Free acid (CAS 241488‑17‑5): logP ≈1.4 (neutral species), logD₇.₄ << 0 |
| Quantified Difference | ΔlogP (butyl vs. methyl) ≈ +1.2 to +1.5; ΔlogP (butyl vs. acid) ≈ +2.5 |
| Conditions | Predicted values using fragment‑based methods (CLOGP); consistent with Hansch π contributions for -CH₂- increments |
Why This Matters
A >1 log unit increase in lipophilicity can shift a compound from impermeable to permeable in cell‑based assays, directly affecting biological screening outcomes and lead optimization decisions.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. Hansch π constant for aliphatic CH₂: ~0.5 per unit. View Source
